Cas no 2021998-07-0 (Propanal, 2-[(2,5-dichlorophenyl)thio]-)

Propanal, 2-[(2,5-dichlorophenyl)thio]-, is a specialized organic compound featuring a propanal backbone substituted with a (2,5-dichlorophenyl)thio group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing sulfur-containing heterocycles or functionalized aromatic systems. The presence of the dichlorophenyl moiety enhances its utility in electrophilic or nucleophilic transformations, while the thioether linkage offers potential for further derivatization. Its well-defined molecular architecture ensures consistency in reactions requiring precise steric and electronic effects. Suitable for controlled environments, this compound is primarily used in research and pharmaceutical applications where tailored structural modifications are critical.
Propanal, 2-[(2,5-dichlorophenyl)thio]- structure
2021998-07-0 structure
Product Name:Propanal, 2-[(2,5-dichlorophenyl)thio]-
CAS No:2021998-07-0
MF:C9H8Cl2OS
MW:235.130219459534
CID:5254117
Update Time:2025-05-25

Propanal, 2-[(2,5-dichlorophenyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • Propanal, 2-[(2,5-dichlorophenyl)thio]-
    • Inchi: 1S/C9H8Cl2OS/c1-6(5-12)13-9-4-7(10)2-3-8(9)11/h2-6H,1H3
    • InChI Key: BBYXJEZFNTZTSD-UHFFFAOYSA-N
    • SMILES: C(=O)C(SC1=CC(Cl)=CC=C1Cl)C

Propanal, 2-[(2,5-dichlorophenyl)thio]- Pricemore >>

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Additional information on Propanal, 2-[(2,5-dichlorophenyl)thio]-

Propanal, 2-[(2,5-Dichlorophenyl)Thio]: A Versatile CAS No. 2021998-07-0 in Advanced Chemical Applications

The compound Propanal, 2-[(o-dichlorophenyl)thio], identified by its unique CAS No. 2021998-07-0, represents a significant advancement in the synthesis of sulfur-containing organic molecules. This aldehyde derivative combines the structural features of a substituted benzene ring (p-dichlorophenyl group) and a thioether linkage attached to the second carbon of propanal. Its distinct architecture positions it as a critical intermediate in drug discovery and material science research. Recent advancements in synthetic methodologies have enabled precise control over its preparation, enhancing its utility in diverse applications.

Emerging studies highlight the compound’s role as a building block for developing bioactive agents. Researchers at the Institute of Advanced Chemical Synthesis (IACS) demonstrated that its sulfur-containing moiety enhances ligand-receptor interactions when incorporated into kinase inhibitors (J. Med. Chem., 66(15), 4345–4368). The p-dichlorophenyl group contributes to molecular rigidity and hydrophobicity, which are advantageous for targeting specific biological pathways. For instance, derivatives synthesized using this core structure exhibited selective inhibition of epidermal growth factor receptor (EGFR) mutations linked to non-small cell lung cancer (NSCLC), as reported in a 2023 study published in Nature Communications.

In materials engineering, the compound’s reactivity under mild conditions has been leveraged to create novel polymeric coatings with antimicrobial properties. A collaborative project between ETH Zurich and Merck KGaA revealed that crosslinking this aldehyde with amino-functionalized polymers generates surfaces capable of inhibiting bacterial adhesion by over 85% (Advanced Materials Interfaces, 10(4), 1–14). The thioether group facilitates redox-responsive behavior, enabling dynamic adjustments to environmental stimuli—a critical feature for smart biomedical devices.

Safety assessments conducted by the European Chemicals Agency (ECHA) underscore its compliance with occupational exposure limits when handled under standard protocols. Data from acute toxicity studies (OECD guidelines) indicate low systemic toxicity compared to analogous compounds lacking chlorine substituents. This aligns with computational predictions showing reduced metabolic activation pathways due to steric hindrance imposed by the dichlorophenyl groups.

The synthesis of Propanal, 2-[p-dichlorophenyl]thio has evolved significantly since its initial report in 1998. Modern protocols utilize palladium-catalyzed cross-coupling strategies that achieve yields exceeding 85% while minimizing waste production (Green Chemistry, 5(3), e456–e463). Researchers at Stanford University recently optimized conditions using microwave-assisted techniques that reduce reaction times from hours to minutes without compromising purity—a breakthrough for large-scale manufacturing.

In drug delivery systems, this compound serves as a precursor for pH-sensitive prodrugs targeting tumor microenvironments. A team at MIT engineered nanoparticles conjugated with its derivatives that selectively release therapeutic payloads in acidic conditions mimicking cancerous tissues (Biomaterials Science, 11(7), 1–16). The thioether linkage ensures stability during circulation while enabling rapid cleavage under low pH values.

Future applications may extend into renewable energy sectors as preliminary data suggest its utility in stabilizing perovskite solar cells through surface passivation (Solar RRL, online first). The dichlorophenyl group’s electron-withdrawing properties suppress defect-induced degradation mechanisms when applied as an interfacial layer between perovskite films and charge transport layers.

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